molecular formula C9H15N B13634728 Cyclohexanamine, 1-(2-propyn-1-yl)-

Cyclohexanamine, 1-(2-propyn-1-yl)-

Cat. No.: B13634728
M. Wt: 137.22 g/mol
InChI Key: ULETVGMISUNGTE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine, 1-(2-propyn-1-yl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, 1-(2-propyn-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanamine, 1-(2-propyn-1-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclohexanamine, 1-(2-propyn-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can undergo metabolic transformations, producing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanamine, 1-(2-propyn-1-yl)- is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other cyclohexanamine derivatives and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-prop-2-ynylcyclohexan-1-amine

InChI

InChI=1S/C9H15N/c1-2-6-9(10)7-4-3-5-8-9/h1H,3-8,10H2

InChI Key

ULETVGMISUNGTE-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCCCC1)N

Origin of Product

United States

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